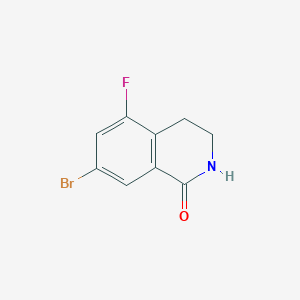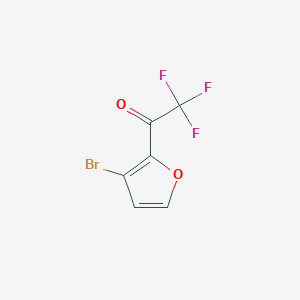
1-(3-Bromofuran-2-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(3-Bromofuran-2-yl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom attached to the furan ring and a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromofuran-2-yl)-2,2,2-trifluoroethanone typically involves the bromination of furan derivatives followed by the introduction of the trifluoromethyl ketone group. One common method involves the bromination of furan using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 3-bromofuran is then reacted with a trifluoromethyl ketone precursor under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromofuran-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: 1-(3-Bromofuran-2-yl)-2,2,2-trifluoroethanol.
Oxidation: Furan-2,3-dione derivatives.
Scientific Research Applications
1-(3-Bromofuran-2-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromofuran-2-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl ketone group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromofuran-2-yl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(3-Bromofuran-2-yl)-2,2-difluoroethanone: Contains two fluorine atoms instead of three, leading to variations in its chemical behavior.
1-(3-Chlorofuran-2-yl)-2,2,2-trifluoroethanone:
Uniqueness
1-(3-Bromofuran-2-yl)-2,2,2-trifluoroethanone is unique due to the presence of both a bromine atom and a trifluoromethyl ketone group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-(3-bromofuran-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O2/c7-3-1-2-12-4(3)5(11)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJDZMPHDOXCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


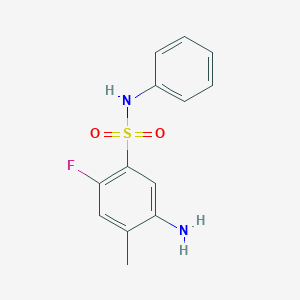
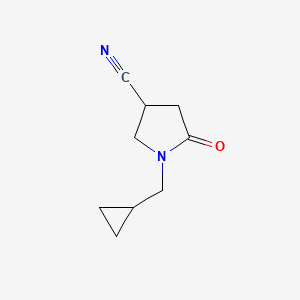
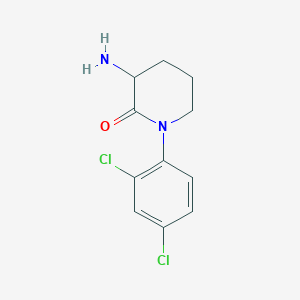

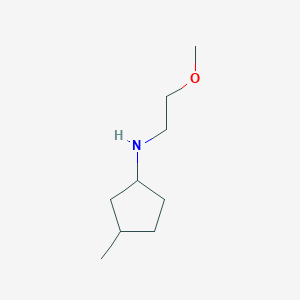
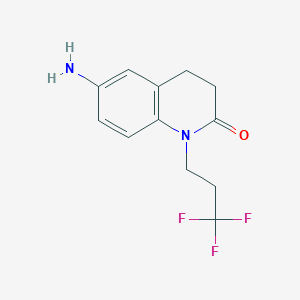
![2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1374086.png)

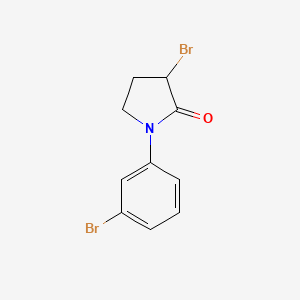
![1-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol](/img/structure/B1374090.png)
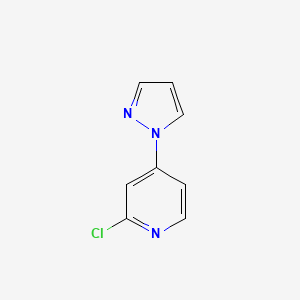
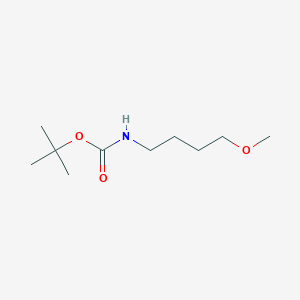
![[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B1374096.png)
